molecular formula C17H15F3N6S B12636041 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12636041
M. Wt: 392.4 g/mol
InChI Key: UBXAABSCZAFWNK-UHFFFAOYSA-N
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Description

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

When compared to similar compounds, 6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features Similar compounds include other pyrazole, triazole, and thiadiazole derivatives, each with varying degrees of biological and chemical activity

Properties

Molecular Formula

C17H15F3N6S

Molecular Weight

392.4 g/mol

IUPAC Name

6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15F3N6S/c1-10-13(11(2)25(23-10)12-6-4-3-5-7-12)8-9-14-24-26-15(17(18,19)20)21-22-16(26)27-14/h3-7H,8-9H2,1-2H3

InChI Key

UBXAABSCZAFWNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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